2-Bromo-6-ethylpyridine-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-bromo-6-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-2-5-3-4-6(8(11)12)7(9)10-5/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
PDOWQAQLIBFYAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Ethylpyridine 3 Carboxylic Acid and Its Precursors
Classical Multi-Step Synthesis Approaches
Traditional synthetic routes to 2-Bromo-6-ethylpyridine-3-carboxylic acid typically rely on a sequential functionalization of a pre-existing pyridine (B92270) or the construction of the substituted pyridine ring from acyclic precursors. These methods, while established, often involve multiple steps and may require harsh reaction conditions.
A common classical approach begins with a readily available substituted pyridine, which is then elaborated to the final product. A plausible precursor for this strategy is 6-ethylnicotinic acid. The synthesis of such precursors often starts from simple, commercially available pyridines. For instance, 5-ethyl-2-methylpyridine (B142974) is a well-known industrial precursor for nicotinic acid (Vitamin B3). wikipedia.org Its synthesis involves the condensation of acetaldehyde (B116499) and ammonia. wikipedia.orgorgsyn.org A similar strategy could be envisioned for the synthesis of a precursor to 6-ethylnicotinic acid.
The industrial production of nicotinic acid often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid, which proceeds through the formation of 2,5-pyridinedicarboxylic acid followed by decarboxylation. wikipedia.org A similar oxidative strategy could be applied to a suitable precursor to yield 6-ethylnicotinic acid. For example, the oxidation of 2-methyl-5-ethylpyridine is a known route to 6-methylnicotinic acid, a close structural analog. researchgate.net
Once a suitable precursor like 6-ethylnicotinic acid is obtained, the next critical step is the regioselective introduction of a bromine atom at the 2-position of the pyridine ring. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, and the presence of both an activating ethyl group and a deactivating carboxylic acid group, makes the control of regioselectivity in electrophilic substitution challenging.
Direct bromination of pyridine itself is often sluggish and can lead to a mixture of products. organic-chemistry.org For substituted pyridines, the position of bromination is influenced by the existing substituents. In the case of 6-ethylnicotinic acid, the 2-position is ortho to the nitrogen and meta to the carboxylic acid.
A more controlled and widely used method for introducing a bromine atom at a specific position on an aromatic ring is the Sandmeyer reaction . nih.govnih.gov This reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) bromide. Therefore, a synthetic route could be designed starting from 2-amino-6-ethylnicotinic acid. The amino group would first be converted to a diazonium salt, which is then displaced by a bromide ion.
A general procedure for a Sandmeyer-type bromination of a related compound, 2-amino-6-methylpyridine, involves treatment with hydrogen bromide and bromine at low temperatures, followed by the addition of sodium nitrite (B80452) to form the diazonium salt, and subsequent decomposition to yield 2-bromo-6-methylpyridine. wikipedia.org A similar protocol could be adapted for 2-amino-6-ethylnicotinic acid.
Interactive Data Table: Reagents for Sandmeyer-type Bromination
| Precursor | Reagent 1 | Reagent 2 | Reagent 3 | Product | Reference |
| 2-Amino-6-methylpyridine | HBr, Br₂ | NaNO₂ | NaOH | 2-Bromo-6-methylpyridine | wikipedia.org |
| Arenediazonium tetrafluoroborates | Cu(I)Br in [BMIM][PF6] | Bromoarenes | nih.gov | ||
| Anilines | Ethyl nitrite, Br₂ | Ammonium persulfate | Bromobenzenes | nih.gov |
The introduction of the carboxylic acid and ethyl groups can be achieved through various classical methods.
Carboxylation: A standard method for introducing a carboxylic acid group is through the carboxylation of a Grignard reagent . nih.gov This would involve the formation of a Grignard reagent from a bromo- or iodopyridine precursor, followed by reaction with carbon dioxide and subsequent acidic workup. For example, 2,6-dibromopyridine (B144722) could be selectively mono-lithiated and then carboxylated. However, the presence of other reactive functional groups can interfere with this reaction.
Another classical method is the hydrolysis of a nitrile . A nitrile group can be introduced onto the pyridine ring, for example, via a Sandmeyer reaction on an amino-substituted pyridine or through nucleophilic substitution of a halide. Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the carboxylic acid.
Ethyl Group Installation: The ethyl group can be introduced onto the pyridine ring using several methods. As mentioned earlier, building the pyridine ring with the ethyl group already in place is a common strategy, as seen in the synthesis of 5-ethyl-2-methylpyridine. wikipedia.orgorgsyn.org Alternatively, for a pre-formed pyridine ring, a Grignard reaction with an ethyl magnesium halide on a suitable electrophilic site, such as a formyl or acetyl group, followed by reduction, can install an ethyl group.
Modern and Green Chemistry Approaches to this compound Synthesis
Contemporary synthetic chemistry offers more efficient and environmentally benign alternatives to classical methods. These often involve the use of transition-metal catalysts to achieve high selectivity and yield under milder conditions.
Transition-metal catalysis has revolutionized the functionalization of pyridine rings. snnu.edu.cnresearchgate.net These methods often proceed via C-H activation, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials.
The synthesis of precursors for this compound can be significantly streamlined using modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds on the pyridine ring.
For instance, a 2,6-dihalopyridine could be selectively coupled with an ethylating agent (e.g., ethylboronic acid in a Suzuki coupling) at one position, followed by a catalytic carboxylation or a coupling reaction to introduce a carboxyl equivalent at another position. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Recent research has demonstrated the palladium-catalyzed synthesis of 2,6-disubstituted pyridines through the denitrogenation of pyridotriazoles. This method allows for the selective introduction of aryl groups at the 2- and 6-positions. While not directly applicable to the synthesis of the target molecule, it showcases the potential of catalytic strategies for constructing highly substituted pyridines.
Furthermore, palladium-catalyzed carboamination reactions have been developed for the synthesis of substituted piperidines, highlighting the power of these methods in constructing nitrogen-containing heterocycles. researchgate.net The principles of these catalytic cycles could potentially be adapted for the synthesis of the aromatic pyridine core of the target molecule.
Interactive Data Table: Modern Catalytic Approaches for Pyridine Functionalization
| Reaction Type | Catalyst System | Substrate Example | Product Example | Reference |
| C-H Arylation | Pd(OAc)₂ / P(o-tol)₃ | 3-Arylpyridotriazoles | 2,6-Disubstituted Pyridines | |
| Carboamination | Pd(dba)₂ / P(t-Bu)₃ | N¹-Aryl-N²-allyl-1,2-diamine | cis-2,6-Disubstituted Piperazines | researchgate.net |
| Reductive Heck | Rh-catalyst | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acid | 3-Substituted Tetrahydropyridines |
Catalytic Synthesis Protocols
Organocatalytic Transformations
The application of organocatalysis in the synthesis of pyridine derivatives represents a significant advancement towards more sustainable and metal-free chemical processes. While specific literature on the organocatalytic synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of related heterocyclic compounds. Organocatalysts, being small organic molecules, offer a milder and often more selective alternative to traditional metal-based catalysts.
For instance, the synthesis of quinazolinones and pyrazolo[3,4-b]quinolinones has been successfully achieved using organocatalysts like p-sulfonic acid calix rsc.orgarene and pyridine-2-carboxylic acid. rsc.orgnih.gov These reactions often proceed through multicomponent pathways in environmentally benign solvents like water, showcasing the potential for green chemistry applications. nih.gov The use of thiamine (B1217682) hydrochloride (Vitamin B1) as a catalyst in the synthesis of 2,3-dihydroquinazolinones further highlights the move towards biocompatible and readily available catalysts. nih.gov
The synthesis of functionalized 2-pyridone-3-carboxylic acids, which are structurally related to the target molecule, has been accomplished through three-component reactions, indicating that complex molecular architectures can be accessed efficiently. nih.govresearchgate.net These examples suggest that a potential organocatalytic route to this compound could involve a multicomponent reaction using a suitable organocatalyst to construct the substituted pyridine ring, followed by a selective bromination step.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govmdpi.com This technology has been successfully applied to the synthesis of various pyridine derivatives and their precursors.
A notable example is the synthesis of 2-bromo-6-alkylaminopyridines, which are direct precursors to compounds like this compound. The procedure for their synthesis was adapted from microwave-assisted reactions, reacting 2,6-dibromopyridine with an appropriate amine under high pressure and temperature in a pressure tube. georgiasouthern.edu This method has been shown to be effective for producing both 2-bromo-6-methylaminopyridine and 2-bromo-6-ethylaminopyridine. georgiasouthern.edu
Furthermore, microwave irradiation has been utilized in the bromination of acetophenones to produce phenacyl bromides, key intermediates for imidazo[1,2-a]pyridines, with reaction times as short as 15 minutes. exlibrisgroup.com The synthesis of thiopyridine arabinosides has also been achieved using a solvent-free microwave irradiation method, which is considered a green chemistry approach. mdpi.com
The following table summarizes various microwave-assisted reactions for the synthesis of pyridine derivatives and related compounds:
| Product | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2,6-di(naphthalene thioureido carbamino)pyridine | Pyridine-2,6-dicarbohydrazide, 1-naphthyl isothiocyanate | Microwave (150 W), 10 min | 96% | youtube.com |
| Imidazo[1,2-a]pyridine derivatives | Phenacyl bromides, 2-aminopyridine (B139424) | Microwave, 60 sec | 24-99% | exlibrisgroup.com |
| Bis-pyrimidine derivatives | - | Microwave irradiation | 10-15% higher than conventional | nih.gov |
| Thiopyridine arabinosides | 2-thiopyridines, 2″,3″,4″-tri-O-acetyl-α-d-arabinopyranosyl bromide | Microwave, solvent-free | Good | mdpi.com |
Flow Chemistry Applications in Synthesis Optimization
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comacs.orgvapourtec.com While specific applications in the synthesis of this compound are not yet widely reported, the principles of flow chemistry are highly applicable to its production.
The synthesis of carboxylic acids and aromatic substitutions, both key transformations in the potential synthesis of the target molecule, have been successfully demonstrated in flow reactors. mdpi.comvapourtec.com For instance, the synthesis of carboxylic acids via a fast lithiation–carboxylation sequence can be achieved in less than 5 seconds in a continuous flow system. mdpi.com This rapid reaction time is a significant improvement over batch methods.
Furthermore, flow chemistry allows for the safe handling of hazardous reagents and intermediates, which is particularly relevant for bromination reactions. The combination of flow chemistry with other enabling technologies, such as microwave irradiation and supported catalysts, can lead to fully automated and highly efficient synthetic processes. acs.orgnewdrugapprovals.org The development of a continuous flow process for the synthesis of this compound could involve the sequential introduction of reagents into a series of reactors, each optimized for a specific reaction step, such as the formation of the pyridine ring, bromination, and carboxylation. nih.gov
Solvent-Free and Environmentally Benign Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste and using less hazardous substances. Solvent-free and other environmentally benign methodologies are at the forefront of this movement.
A significant development in this area is the solvent-free synthesis of molecular bromine from solid reagents, which can then be used for the in situ bromination of aromatic compounds. researchgate.net This method avoids the handling of hazardous liquid bromine and reduces solvent waste. The reaction can be carried out by mixing solid potassium nitrate (B79036) (KNO3) and sodium bromide (NaBr) and inducing bromine formation with gaseous hydrogen chloride. researchgate.net This approach has been shown to be effective for the bromination of activated aromatic compounds. researchgate.net
Another example of a green synthetic approach is the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides. rsc.org This atom-economical method proceeds with high yields and is suitable for a wide range of substituted pyridines. rsc.org Additionally, the use of water as a solvent in organocatalytic reactions, as seen in the synthesis of quinazolinones, further exemplifies the trend towards more environmentally friendly processes. nih.gov The application of these principles to the synthesis of this compound could involve a solvent-free bromination step and the use of aqueous conditions for the formation of the pyridine ring.
Mechanistic Studies of this compound Formation
Reaction Pathway Elucidation
Understanding the reaction pathway for the formation of this compound is crucial for optimizing its synthesis. The formation likely proceeds through a series of steps, including the construction of the substituted pyridine ring followed by bromination.
The bromination of pyridines can occur through different mechanisms depending on the reaction conditions and the substituents present on the ring. In the case of pyridine itself, direct bromination often requires harsh conditions. cdnsciencepub.com However, the presence of activating groups can facilitate the reaction. The bromination of 2-pyridinone and its derivatives has been studied in detail, revealing that the reaction proceeds via an electrophilic attack on the electron-rich ring. acs.orgacs.org The pH of the reaction medium plays a critical role in determining the reaction rate and the position of bromination. acs.org
For the introduction of the bromine atom at the 2-position of a pre-formed 6-ethylpyridine-3-carboxylic acid, a nucleophilic aromatic substitution (SNAr) pathway is also a possibility, especially if a suitable leaving group is present at that position. The regioselectivity of nucleophilic aromatic substitution on pyridines is well-established, with attack favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex). stackexchange.comquora.com
Investigation of Intermediates and Transition States
The investigation of intermediates and transition states provides valuable insights into the reaction mechanism. In the context of the synthesis of this compound, understanding these transient species is key to controlling the reaction's outcome.
For electrophilic bromination, the key intermediate is a sigma complex (or arenium ion), where the bromine atom has added to the pyridine ring, temporarily disrupting its aromaticity. The stability of this intermediate is influenced by the substituents on the ring.
In the case of a nucleophilic aromatic substitution (SNAr) pathway, the reaction proceeds through a high-energy anionic intermediate. stackexchange.com Computational studies on the nucleophilic substitution of pyridine derivatives have shown that the stability of this intermediate determines the feasibility of the reaction. rsc.orgrsc.org For attack at the 2-position, the negative charge in one of the resonance structures of the intermediate is located on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.com
The transition state for the SNAr reaction involves the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group. The geometry and energy of this transition state are influenced by steric and electronic factors of the substituents on the pyridine ring. researchgate.net For instance, bulky substituents at the 3-position can direct nucleophilic attack to the 6-position. researchgate.net
Kinetic and Thermodynamic Aspects of Synthesis
In chemical reactions where multiple products can be formed, the distribution of these products can often be governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org This principle is highly relevant in the synthesis of complex aromatic heterocycles, where the formation of constitutional isomers is a common challenge.
A reaction is under kinetic control when it is conducted under conditions (typically low temperature and short reaction times) where the product distribution is determined by the relative rates of formation of the products. libretexts.org The major product will be the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. youtube.com This product is not necessarily the most stable one.
Conversely, a reaction is under thermodynamic control when the conditions (typically higher temperature and longer reaction times) allow for the reaction to be reversible. pressbooks.pub Under these circumstances, an equilibrium is established between the reactants, intermediates, and products. The final product mixture will reflect the relative thermodynamic stabilities of the products, with the most stable product being the major component, regardless of its rate of formation. libretexts.orglibretexts.org
In the context of synthesizing this compound, these concepts are particularly important during the introduction of substituents onto the pyridine ring. For instance, the bromination or carboxylation of a substituted pyridine precursor could potentially yield different isomers. By carefully selecting the reaction temperature and duration, the synthesis can be guided towards the desired isomer. A reaction yielding the kinetically favored product might be run at 0°C or lower, while formation of the thermodynamically more stable product could require heating to allow the system to reach equilibrium. pressbooks.pub For example, studies on the decarboxylation of pyridine dicarboxylic acids have shown that temperature is a critical factor, with an activation energy of 1.93 ± 0.17 eV calculated for the process on a Cu(111) surface, indicating a significant energy barrier that must be overcome. qut.edu.au
| Control Type | Favored Conditions | Determining Factor | Product Characteristic |
| Kinetic Control | Low Temperature, Short Reaction Time | Rate of Reaction (Lowest Activation Energy) | Forms fastest |
| Thermodynamic Control | High Temperature, Long Reaction Time | Product Stability (Lowest Gibbs Free Energy) | Most stable |
Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
Achieving the precise arrangement of three different substituents on the pyridine ring—a bromine atom at C2, an ethyl group at C6, and a carboxylic acid at C3—demands a sophisticated synthetic strategy that meticulously controls selectivity at each step.
Regioselectivity refers to the preferential reaction at one specific position over other possible positions. The synthesis of this compound can be approached through several regioselective strategies.
Strategy 1: Stepwise Functionalization of a Pre-substituted Pyridine: A common approach involves starting with a commercially available or readily synthesized pyridine derivative and introducing the required functional groups sequentially. For example, one could start with 2-bromo-6-ethylpyridine. The subsequent introduction of the carboxylic acid group at the C3 position is challenging due to the electronic properties of the ring. However, methods like directed ortho-metalation could be employed. For instance, if a directing group were present at C2 or C4, lithiation could be directed to the C3 position. acs.org Modern C-H activation techniques also provide pathways for direct carboxylation. Electrochemical methods, for instance, have been shown to facilitate the direct carboxylation of pyridines using CO2, with the regioselectivity being tunable by altering the electrolysis setup. nih.gov
Strategy 2: Ring Construction (Cyclization): An alternative is to construct the pyridine ring itself from acyclic precursors, which often provides excellent control over the final substitution pattern. nih.gov One-pot synthesis methods for preparing 2,3,6-trisubstituted pyridines have been developed, for example, through copper-catalyzed reactions of ketones and alkynones or via [3+3] annulation approaches. researchgate.net These methods build the regiochemistry into the reaction from the outset, based on the structure of the starting materials.
Strategy 3: Modification of a Precursor with Existing Functionality: A plausible route could begin with a precursor like 2-amino-6-ethylpyridine. The amino group can be converted into a bromine atom via a Sandmeyer-type reaction. Subsequently, the C3 position can be functionalized. Research has demonstrated the synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine, which are valuable intermediates. georgiasouthern.edugeorgiasouthern.edu The remaining bromine at the C2 position could then be introduced, followed by carboxylation at C3.
| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |
| Stepwise Functionalization | Sequential introduction of groups onto a pyridine core. | Utilizes readily available starting materials. | Difficult to control regioselectivity for the third substituent; may require harsh conditions. |
| Ring Construction | Building the substituted pyridine ring from acyclic precursors. | Excellent regiochemical control from the start. nih.govresearchgate.net | Starting materials may be complex or require multi-step synthesis. |
| Precursor Modification | Starting with a pyridine having functional groups that can be converted into the desired ones. | Can exploit well-established transformations (e.g., Sandmeyer reaction). | May involve multiple protection/deprotection steps; overall yield can be low. |
Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups. This is a paramount consideration for this compound, which contains three distinct functionalities with different chemical properties.
The primary challenge is to perform a transformation on one part of the molecule without affecting the others. For example, if a cross-coupling reaction, such as a Suzuki-Miyaura coupling, is desired at the C2-Br position, the reaction conditions must be chosen carefully to avoid several potential side reactions. digitellinc.comlibretexts.org
Catalyst Inhibition: The pyridine nitrogen atom is basic and can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
Carboxylic Acid Reactivity: The acidic proton of the carboxylic acid group can react with bases or organometallic reagents used in the coupling reaction. To circumvent this, the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) for the duration of the synthesis and deprotected via hydrolysis as a final step.
Selective Coupling: In precursors that might contain multiple halogen atoms or other leaving groups, selective reaction at one site is crucial. The general reactivity trend in palladium-catalyzed cross-couplings is C–I > C–Br ≈ C–OTf > C–Cl. polyu.edu.hk This predictable reactivity allows for the selective functionalization of one site while leaving another intact for a subsequent reaction. The choice of palladium catalyst and, critically, the phosphine (B1218219) ligand, can dramatically influence this chemoselectivity. researchgate.netrsc.org
| Functional Group | Potential Reactivity | Strategy for Chemoselective Control |
| C2-Bromine | Electrophilic site for cross-coupling (e.g., Suzuki, Sonogashira). | Use of specific Pd catalysts and ligands (e.g., Buchwald or Herrmann's catalyst) to promote selective oxidative addition at the C-Br bond. libretexts.orgresearchgate.net |
| C3-Carboxylic Acid | Acidic proton interferes with bases and organometallic reagents. | Protection as an ester (e.g., methyl, ethyl, or t-butyl ester) prior to reactions requiring basic or organometallic conditions. Deprotection in the final step. |
| Pyridine Nitrogen | Basic; can coordinate to and poison metal catalysts. | Use of bulky ligands on the catalyst to sterically hinder coordination of the pyridine nitrogen. Alternatively, perform the reaction under acidic conditions to protonate the nitrogen. |
| C6-Ethyl Group | Generally unreactive, but α-protons can be acidic under very strong basic conditions. | Typically not a concern under standard cross-coupling or functionalization conditions. |
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 6 Ethylpyridine 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 2-bromo-6-ethylpyridine-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for an unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.
High-Resolution 1D and 2D NMR Techniques for Structural Confirmation (e.g., HSQC, HMBC, COSY, NOESY)
A standard characterization would begin with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the quartet and triplet of the ethyl group, and a broad signal for the carboxylic acid proton. The ¹³C NMR spectrum would display signals for all eight unique carbon atoms in the molecule.
To definitively assign these signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be utilized:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons of the ethyl group (the quartet and the triplet) and potentially a weaker correlation between the two aromatic protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. libretexts.org It would be instrumental in assigning which proton signal corresponds to which carbon signal for the CH and CH₂ groups of the ethyl substituent and the two CH groups of the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. libretexts.org This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the ethyl protons to the C6 carbon of the pyridine ring, and from the aromatic protons to adjacent and more distant carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is valuable for confirming stereochemistry and conformation. In this case, NOESY could reveal through-space interactions between the protons of the ethyl group and the aromatic proton at position 5, providing information about the preferred orientation of the ethyl group relative to the pyridine ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on general principles and data for similar structures, is presented below. Actual experimental values would be necessary for a definitive analysis.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H4 | ~8.0-8.5 | ~140-145 | C2, C3, C5, C=O |
| H5 | ~7.5-8.0 | ~125-130 | C3, C4, C6 |
| -CH₂- (ethyl) | ~2.8-3.2 (quartet) | ~25-30 | C6, -CH₃ |
| -CH₃ (ethyl) | ~1.2-1.5 (triplet) | ~12-15 | C6, -CH₂- |
| -COOH | ~10-13 (broad) | ~165-170 | C3, C4 |
| C2 | - | ~145-150 | - |
| C3 | - | ~120-125 | - |
| C6 | - | ~160-165 | - |
Solid-State NMR Investigations
While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can elucidate its structure and dynamics in the solid phase. nih.gov For this compound, ssNMR could reveal the presence of different polymorphs (crystal forms), which may exhibit distinct chemical shifts and internuclear distances. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions that broaden the signals in the solid state. nih.gov
Dynamic NMR Studies for Conformational Analysis
The ethyl group and the carboxylic acid group in this compound can rotate around their single bonds, leading to different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information about the energy barriers associated with these rotational processes. unibas.it At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers, while at higher temperatures, these signals would coalesce into a single averaged peak. Analyzing the changes in the spectra with temperature allows for the calculation of the activation energy for the conformational exchange.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental formula of the compound, as the precise mass is unique to a specific combination of atoms. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two mass units.
| Ion | Expected Exact Mass |
| [C₈H₈⁷⁹BrNO₂ + H]⁺ | 230.9862 |
| [C₈H₈⁸¹BrNO₂ + H]⁺ | 232.9842 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. For this compound, characteristic fragmentation patterns would be expected:
Loss of H₂O: A common fragmentation for carboxylic acids.
Loss of COOH or CO₂: Decarboxylation is another typical fragmentation pathway for carboxylic acids.
Cleavage of the ethyl group: Loss of a methyl (CH₃) or an ethyl (C₂H₅) radical.
Loss of Br: Cleavage of the carbon-bromine bond.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed. For example, the observation of a fragment corresponding to the loss of the entire ethyl group would support its position on the pyridine ring.
| Precursor Ion (m/z) | Hypothetical Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 231/233 | 213/215 | H₂O | Loss of water from the carboxylic acid |
| 231/233 | 186/188 | COOH | Loss of the carboxylic acid group |
| 231/233 | 202/204 | C₂H₅ | Loss of the ethyl group |
| 231/233 | 152 | Br | Loss of the bromine atom |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry. nih.gov It separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. chemrxiv.org This capability makes IMS-MS exceptionally well-suited for the differentiation of isomeric compounds, which possess identical masses and are therefore indistinguishable by mass spectrometry alone. nih.gov
For a compound like this compound, several structural isomers exist. These can include positional isomers where the bromo, ethyl, and carboxylic acid functional groups are located at different positions on the pyridine ring. While all these isomers share the same exact mass, their three-dimensional structures, and consequently their collision cross-sections (CCS) in the gas phase, are distinct.
During IMS-MS analysis, ionized molecules are guided into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Ions with a more compact structure (smaller CCS) will experience fewer collisions with the buffer gas and travel faster than more extended, bulkier isomers. This difference in drift time allows for their separation before they enter the mass spectrometer for m/z analysis. iu.edu
The resulting data can be visualized in a two-dimensional plot of drift time versus m/z, providing unique fingerprints for each isomer and enabling their unambiguous identification even within a complex mixture.
Table 1: Potential Structural Isomers of this compound This table lists a selection of potential isomers that could be differentiated using IMS-MS.
| Compound Name | Molecular Formula | Molecular Weight | Structural Difference from Target |
| This compound | C₈H₈BrNO₂ | 230.06 | Target Compound |
| 5-Bromo-6-ethylpyridine-3-carboxylic acid | C₈H₈BrNO₂ | 230.06 | Position of Bromo group |
| 2-Bromo-4-ethylpyridine-3-carboxylic acid | C₈H₈BrNO₂ | 230.06 | Position of Ethyl group |
| 6-Bromo-2-ethylpyridine-3-carboxylic acid | C₈H₈BrNO₂ | 230.06 | Swapped positions of Bromo and Ethyl |
| 2-Bromopyridine-3-carboxylic acid | C₆H₄BrNO₂ | 202.01 | Lacks ethyl group sigmaaldrich.com |
| 2-Bromopyridine-4-carboxylic acid | C₆H₄BrNO₂ | 202.01 | Different carboxyl position; lacks ethyl sigmaaldrich.com |
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy probes the molecular vibrations of a sample to identify functional groups and elucidate structural features.
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The method is based on the principle that molecular bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).
For this compound, the FTIR spectrum would be dominated by the characteristic absorptions of the carboxylic acid and substituted pyridine moieties. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which gives rise to a very broad O-H stretching band in the 3500–2500 cm⁻¹ region. spectroscopyonline.com The carbonyl (C=O) stretch of the acid group is expected to produce a strong, sharp absorption band. The spectrum will also feature absorptions corresponding to the C-H bonds of the ethyl group and the pyridine ring, as well as vibrations of the pyridine ring itself and the C-Br bond.
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500 - 2500 | Broad, Strong | O-H Stretch (H-bonded) | Carboxylic Acid |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) | Pyridine Ring |
| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) | Ethyl Group |
| ~1710 - 1680 | Strong | C=O Stretch | Carboxylic Acid |
| ~1600, ~1450 | Medium-Strong | C=C and C=N Ring Stretches | Pyridine Ring |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |
| 990 - 910 | Medium | O-H Out-of-Plane Bend | Carboxylic Acid |
| ~700 - 500 | Medium-Weak | C-Br Stretch | Bromo-substituent |
Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FTIR. It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. While FTIR is based on absorption, Raman scattering depends on changes in the polarizability of a bond during a vibration. aps.org
This difference in mechanism means that vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the pyridine ring and the non-polar C-C bonds of the carbon backbone. The C=O stretch is also Raman active. In contrast, the highly polar O-H bond, which gives a broad, intense peak in FTIR, typically produces a very weak Raman signal. This complementarity allows for a more complete analysis of the molecule's vibrational modes, providing deeper insight into its molecular structure and symmetry.
Table 3: Predicted Raman Active Modes for this compound
| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |
| 2980 - 2850 | Strong | Aliphatic C-H Stretch | Ethyl Group |
| ~1700 - 1680 | Medium | C=O Stretch | Carboxylic Acid |
| ~1600, ~1000 | Strong | Ring Breathing/Stretching Modes | Pyridine Ring |
| ~700 - 500 | Strong | C-Br Stretch | Bromo-substituent |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural data for a molecule in its crystalline state. mdpi.com The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal's internal lattice and the arrangement of atoms within it. nih.gov
Analysis of the SCXRD data yields a complete three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsion angles. For this compound, this would reveal the precise conformation of the ethyl group and the orientation of the carboxylic acid group relative to the pyridine ring. Furthermore, SCXRD elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack together to form the crystal.
While a structure for the title compound is not publicly available, data from the closely related compound 2-Bromopyridine-3-carboxylic acid demonstrates the power of the technique. In its crystal structure, the carboxylic acid group is twisted out of the plane of the pyridine ring. nih.gov The molecules form extended chains through O-H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of an adjacent molecule. nih.gov
Table 4: Representative Crystallographic Data for 2-Bromopyridine-3-carboxylic acid
| Parameter | Value | Reference |
| Chemical Formula | C₆H₄BrNO₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| (Br)C—C—C—O Torsion Angle | -20.1 (9)° | nih.gov |
| Key Intermolecular Interaction | O-H···N Hydrogen Bond | nih.gov |
Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure. rigaku.com These different forms, known as polymorphs, can exhibit distinct physical properties, including solubility, stability, and melting point. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms in a bulk crystalline sample. americanpharmaceuticalreview.com
Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely ground powder containing thousands of randomly oriented microcrystallites. nih.gov The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each polymorphic form has a unique crystal lattice and will therefore produce a characteristic "fingerprint" PXRD pattern. rigaku.com
For this compound, if different crystallization conditions were to produce different polymorphs (e.g., Form I and Form II), PXRD would be the essential tool for their identification. By comparing the experimental PXRD pattern of a sample to established patterns for known polymorphs, one can determine which form is present and whether the sample is a pure phase or a mixture. nih.govamericanpharmaceuticalreview.com
Table 5: Hypothetical PXRD Data for Two Polymorphs of this compound This table illustrates how PXRD patterns can distinguish between different crystal forms. The peak positions are for illustrative purposes only.
| Form I | Form II |
| Peak Position (2θ°) | Peak Position (2θ°) |
| 8.5 | 9.2 |
| 12.1 | 13.4 |
| 15.8 | 16.1 |
| 21.3 | 22.5 |
| 24.2 | 26.8 |
| 27.0 | 28.1 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure.
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the substituted pyridine ring. The pyridine nucleus, an aromatic heterocycle, exhibits characteristic π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. researchgate.net
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. In the case of pyridine, these transitions are analogous to those seen in benzene (B151609), but are modified by the presence of the nitrogen atom and the substituents.
n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron, primarily from the lone pair on the nitrogen atom, to a π* anti-bonding orbital. The intensity of these transitions is often significantly lower than that of the π → π* transitions.
The substituents on the pyridine ring—a bromo group, an ethyl group, and a carboxylic acid group—will influence the energy of these transitions and, consequently, the absorption maxima (λmax).
Bromo Group: As a halogen, the bromo group can act as both an electron-withdrawing group (inductive effect) and an electron-donating group (resonance effect). Its presence is expected to cause a bathochromic (red) shift in the π → π* transitions compared to unsubstituted pyridine.
Ethyl Group: This alkyl group is a weak electron-donating group and is likely to have a minor effect on the absorption spectrum.
Carboxylic Acid Group: This is an electron-withdrawing group and can significantly affect the electronic structure, particularly in different ionization states (i.e., protonated or deprotonated). The pH of the solvent can, therefore, alter the UV-Vis spectrum.
Based on data for similar substituted pyridines, the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is presented in the hypothetical data table below.
Hypothetical UV-Vis Spectral Data for this compound
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~270-290 | > 5,000 |
| n → π | ~300-320 | < 1,000 |
Note: The values in this table are illustrative and represent expected ranges based on the analysis of related compounds. Actual experimental values may vary.
Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Enantiomeric Characterization (if applicable to chiral derivatives or synthesis)
Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light.
The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, in an achiral solvent, it will not exhibit a CD or ORD spectrum.
However, chiroptical methods would become highly relevant under the following circumstances:
Chiral Derivatization: If this compound is chemically modified to introduce a chiral center, the resulting enantiomers or diastereomers would be distinguishable by CD and ORD spectroscopy. For example, if the carboxylic acid were esterified with a chiral alcohol, the resulting ester would be chiral.
Chiral Supramolecular Assemblies: If the molecule is part of a larger, chiral supramolecular structure held together by non-covalent interactions (e.g., hydrogen bonding, π-stacking), the assembly as a whole could be chiral and exhibit a CD spectrum, even if the individual molecules are not.
Chiral Solvents: When dissolved in a chiral solvent, an achiral molecule can exhibit an induced CD spectrum due to the chiral environment.
In the case of a chiral derivative, the pyridine ring acts as a chromophore. The electronic transitions of the pyridine ring (π → π* and n → π*) would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects would be indicative of the absolute configuration of the chiral center(s) in the molecule. Theoretical models have been developed to correlate the CD spectra of chiral pyridine derivatives with their stereochemistry. nih.gov
Reactivity, Derivatization, and Functionalization of 2 Bromo 6 Ethylpyridine 3 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
Decarboxylation Pathways
The decarboxylation of pyridinecarboxylic acids is a known synthetic strategy, often requiring heat or metal catalysis. For 2-Bromo-6-ethylpyridine-3-carboxylic acid, the removal of the carboxylic acid group would yield 2-bromo-6-ethylpyridine. While specific studies on the decarboxylation of this exact molecule are not prevalent in the literature, the principles can be inferred from related compounds like nicotinic acid (pyridine-3-carboxylic acid), which can be decarboxylated using a copper chromite catalyst. wikipedia.org
The reaction generally proceeds by heating the carboxylic acid, sometimes in the presence of a catalyst. The electronic nature of the pyridine (B92270) ring and its substituents can influence the ease of this reaction. For instance, the presence of electron-withdrawing groups can facilitate decarboxylation. libretexts.org In a related process known as decarboxylative cross-coupling, the carboxylic acid functionality can be replaced by a new carbon-carbon or carbon-heteroatom bond in a reaction typically catalyzed by transition metals like palladium or copper. wikipedia.org This pathway involves the loss of carbon dioxide and the formation of an organometallic intermediate that subsequently couples with a partner molecule. wikipedia.org
Table 1: Potential Decarboxylation Reactions
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Thermal Decarboxylation | Heat, potentially with a copper catalyst (e.g., copper chromite) | 2-Bromo-6-ethylpyridine |
Acid Halide Formation and Reactivity
The carboxylic acid group of this compound can be readily converted into a more reactive acid halide, such as an acid chloride or bromide. This transformation is a fundamental step in activating the carboxyl group for further nucleophilic acyl substitution reactions. libretexts.org
Formation of Acid Halides Standard halogenating agents are employed for this conversion. Thionyl chloride (SOCl₂) is commonly used to synthesize the corresponding acid chloride, 2-Bromo-6-ethylpyridine-3-carbonyl chloride. libretexts.orgyoutube.com Similarly, phosphorus tribromide (PBr₃) can be used to prepare the acid bromide. libretexts.orglibretexts.org These reactions typically proceed under anhydrous conditions.
Reactivity of the Acid Halide The resulting 2-Bromo-6-ethylpyridine-3-carbonyl halide is a highly reactive intermediate. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of various carboxylic acid derivatives. libretexts.orglibretexts.org
Hydrolysis: Reaction with water will regenerate the parent carboxylic acid. libretexts.org
Alcoholysis/Phenolysis: Treatment with alcohols or phenols, often in the presence of a non-nucleophilic base like pyridine, yields the corresponding esters. libretexts.org
Aminolysis: Reaction with primary or secondary amines affords amides.
Friedel-Crafts Acylation: The acid halide can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.
Reaction with Organometallic Reagents: Grignard reagents add twice to the carbonyl group, first displacing the halide to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. libretexts.org
Table 2: Synthesis and Reactions of 2-Bromo-6-ethylpyridine-3-carbonyl Chloride
| Reaction | Nucleophile/Reagent | Product Class |
|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride |
| Hydrolysis | Water (H₂O) | Carboxylic Acid |
| Alcoholysis | Alcohol (R'-OH), Base | Ester |
| Aminolysis | Amine (R'R''NH) | Amide |
Reactivity of the Ethyl Group
The ethyl substituent at the 6-position offers another site for synthetic modification, primarily through oxidation or C-H activation strategies.
Oxidation Reactions at the Alkyl Chain
The ethyl group can be oxidized to introduce oxygen-containing functionalities. Depending on the oxidant and reaction conditions, the benzylic-like position of the ethyl group can be converted into a ketone (acetyl group) or further oxidized to a carboxylic acid. Studies on the oxidation of related alkylpyridines, such as 2-methyl-5-ethylpyridine, have shown that alkyl side chains can be oxidized using catalysts like vanadium oxide. ect-journal.kzresearchgate.net The oxidation of 2-methyl-5-ethylpyridine can yield isocinchomeronic acid (pyridine-2,5-dicarboxylic acid), demonstrating that complete oxidation of the alkyl chains is possible. oup.com For this compound, selective oxidation could potentially yield 2-bromo-6-acetylpyridine-3-carboxylic acid or 2-bromo-3,6-pyridinedicarboxylic acid.
Functionalization via C-H Activation Strategies
Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an efficient route to modify the ethyl group. Transition metal-catalyzed C-H activation is a powerful tool for this purpose. rsc.org Catalysts based on palladium, rhodium, iridium, and other metals can selectively activate the C-H bonds of an alkyl side chain on a pyridine ring. csic.esresearchgate.netnih.gov For instance, iridium complexes have been shown to promote the activation of C-H bonds in related heterocyclic systems. csic.es This approach could be used to introduce various functional groups onto the ethyl substituent of this compound, enabling the synthesis of complex derivatives.
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles, leading to N-alkylation or N-oxidation. wikipedia.org
N-Alkylation and N-Oxidation Reactions
N-Oxidation The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This is typically achieved using a peracid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The oxidation of 2-bromopyridine (B144113) to 2-bromopyridine N-oxide is a well-established procedure. google.comwikipedia.org Applying this to the target molecule would yield this compound N-oxide. The formation of the N-oxide alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. acs.org
N-Alkylation Reaction with alkylating agents, such as alkyl halides, results in the formation of a quaternary pyridinium (B92312) salt. wikipedia.org This N-alkylation introduces a positive charge on the nitrogen atom, which significantly activates the pyridine ring towards nucleophilic attack. This process can be achieved under various conditions, sometimes facilitated by bases or, in more recent methods, even without a catalyst. google.comnih.gov The product would be an N-alkyl-2-bromo-6-ethyl-3-carboxypyridinium halide.
Table 3: Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Oxidation | Peracid (e.g., m-CPBA) | This compound N-oxide |
Coordination Chemistry with Metal Centers
The molecular structure of this compound, featuring a pyridine nitrogen atom and a carboxylic acid group, makes it a versatile ligand for coordinating with metal centers. The pyridine nitrogen serves as a Lewis basic site, readily donating its lone pair of electrons, while the carboxylate group (upon deprotonation) offers one or two oxygen atoms for coordination. This dual functionality allows the molecule to act as a chelating or a bridging ligand, facilitating the formation of various coordination complexes, including coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov
The coordination can occur through several modes, depending on the metal ion, reaction conditions, and the presence of other ligands. nih.gov The carboxylate group can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. The pyridine nitrogen typically acts as a monodentate ligand. This versatility can lead to the construction of polynuclear complexes and extended network structures. rsc.org For instance, studies on similar pyridine carboxylic acids have shown the formation of mono-, di-, and tri-nuclear metal clusters that are bridged by the organic ligands to form one-, two-, or three-dimensional frameworks. rsc.org
The specific metal ions involved can range from transition metals like copper(II), cobalt(II), nickel(II), and zinc(II) to cadmium(II) and manganese(II). rsc.orgresearchgate.net The resulting complexes exhibit diverse structural topologies and can possess interesting properties, such as magnetism or fluorescence, which are dictated by the nature of the metal and the geometry of the coordination sphere. rsc.orgnih.gov
Table 1: Potential Coordination Modes of this compound
| Coordination Site | Mode of Coordination | Description |
|---|---|---|
| Pyridine Nitrogen | Monodentate | The nitrogen atom donates its lone pair to a single metal center. |
| Carboxylate Group | Monodentate | One oxygen atom of the carboxylate coordinates to a metal center. |
| Carboxylate Group | Bidentate Chelating | Both oxygen atoms of the carboxylate coordinate to the same metal center, forming a ring. |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System
The pyridine ring is generally considered electron-deficient compared to benzene (B151609), which makes it less reactive towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pubyoutube.com The presence of the nitrogen atom deactivates the ring towards electrophiles and requires harsh conditions for reactions like nitration or halogenation. lumenlearning.comlibretexts.org Conversely, the electron-deficient nature of the ring, especially at the positions ortho and para to the nitrogen (positions 2, 4, and 6), makes it a suitable substrate for SNAr, particularly when a good leaving group is present. wikipedia.orgyoutube.com
In this compound, the bromine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic attack. youtube.com The SNAr mechanism typically involves the addition of a nucleophile to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (bromide ion). pressbooks.pub This process restores the aromaticity of the ring. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. pressbooks.pubwikipedia.org
Electrophilic substitution, while disfavored, would most likely occur at the positions least deactivated by the ring nitrogen and the electron-withdrawing carboxylic acid group.
Regioselectivity and Directing Effects of Substituents
The regioselectivity of substitution reactions on the this compound ring is governed by the combined electronic and steric effects of the three substituents.
Pyridine Nitrogen : As the most influential feature, the nitrogen atom strongly deactivates the ring towards electrophilic attack, especially at the α- (2, 6) and γ- (4) positions. For nucleophilic attack, it activates these same positions.
Bromo Group (-Br) : This group is deactivating towards EAS due to its inductive electron-withdrawing effect, but it is an ortho-, para-director. libretexts.org In the context of SNAr, it serves as an excellent leaving group. youtube.com
Ethyl Group (-CH₂CH₃) : This alkyl group is a weak activating group and an ortho-, para-director for EAS due to inductive electron donation and hyperconjugation. youtube.com
Carboxylic Acid Group (-COOH) : This is a strong deactivating group for EAS due to its electron-withdrawing resonance and inductive effects, and it acts as a meta-director. libretexts.org For SNAr, it is an activating group, helping to stabilize the anionic intermediate. pressbooks.pub
For Nucleophilic Aromatic Substitution (SNAr): The primary site for SNAr is the C2 position, where the bromine atom is located. This position is activated by the ring nitrogen (ortho) and the C3-carboxylic acid group. Strong nucleophiles can displace the bromide ion. Studies on analogous 3-substituted 2,6-dihalopyridines have shown that the regioselectivity of nucleophilic substitution can be influenced by steric factors and solvent choice. researchgate.net A bulky substituent at the 3-position can sterically hinder attack at the 2-position, potentially directing the nucleophile to the 6-position if a leaving group were present there. researchgate.net
For Electrophilic Aromatic Substitution (EAS): The ring is heavily deactivated towards electrophiles. However, if a reaction were forced, the directing effects would be competitive. The ethyl group directs ortho/para (to C5 and C-N), while the bromo and carboxyl groups direct meta relative to their own positions. The least deactivated position on the ring is C5, which is meta to the strongly deactivating carboxyl group and ortho to the weakly activating ethyl group. Therefore, C5 is the most likely site for any potential electrophilic attack.
Table 2: Summary of Substituent Effects on the Pyridine Ring
| Substituent | Position | Effect on EAS | Directing Influence (EAS) | Effect on SNAr |
|---|---|---|---|---|
| Ring Nitrogen | 1 | Strongly Deactivating | Directs incoming electrophiles away from C2, C4, C6 | Activating (at C2, C4, C6) |
| Bromo (-Br) | 2 | Deactivating (Inductive) | Ortho-, Para-Director | Good Leaving Group |
| Ethyl (-CH₂CH₃) | 6 | Weakly Activating | Ortho-, Para-Director | Minimal Electronic Effect |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are highly valued for their efficiency in synthesizing complex molecules. While specific MCRs involving this compound are not extensively documented, its structure suggests potential utility as a building block in such reactions.
Pyridine derivatives, particularly those with carboxylic acid functionality, can participate in various MCRs. For example, similar heterocyclic compounds are used in copper-catalyzed MCRs for the synthesis of complex spiro-fused heterocyclic systems. beilstein-journals.org The carboxylic acid group can act as an internal nucleophile or participate in condensation steps, while the pyridine ring provides a stable scaffold. The bromo-substituent could also be used for subsequent cross-coupling reactions after the MCR has been performed, adding another layer of synthetic utility.
Photochemical and Electrochemical Reactivity of this compound
The photochemical and electrochemical behavior of this compound is determined by its constituent functional groups.
Photochemical Reactivity: Aryl halides, including bromopyridines, are known to undergo photochemical reactions. The carbon-bromine bond can be cleaved upon irradiation with UV light, leading to the formation of a pyridyl radical. This reactive intermediate can then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or coupling reactions. The exact pathway would depend on the reaction conditions and the presence of other reactive species.
Electrochemical Reactivity: The electrochemical properties of the molecule would be characterized by both reduction and oxidation processes.
Reduction : The most likely site of electrochemical reduction is the carbon-bromine bond. Aryl halides can be electrochemically reduced to cleave the carbon-halogen bond, producing an aryl anion or radical. The electron-deficient pyridine ring and the carboxylic acid group would facilitate this reduction by lowering the required potential.
Oxidation : The pyridine ring itself is generally difficult to oxidize. The ethyl group could potentially be oxidized under certain electrochemical conditions, though this typically requires higher potentials. The carboxylic acid group is also generally stable to oxidation.
Detailed studies on the specific photochemical and electrochemical profiles of this compound are limited, but the predicted reactivity is based on the well-established behavior of its functional components.
Theoretical and Computational Studies on 2 Bromo 6 Ethylpyridine 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. electrochemsci.orgresearchgate.net This method is well-suited for determining the ground state geometry and electronic structure of organic molecules like 2-Bromo-6-ethylpyridine-3-carboxylic acid. DFT calculations, typically employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. electrochemsci.orgresearchgate.net
For this compound, the optimized geometry would likely reveal a nearly planar pyridine (B92270) ring, a common feature in related compounds. electrochemsci.org However, some out-of-plane twisting of the carboxylic acid group relative to the pyridine ring can be expected, influenced by steric hindrance from the adjacent bromo and ethyl substituents. The ethyl group would adopt a staggered conformation to minimize steric strain.
Hypothetical DFT-calculated geometric parameters for the ground state of this compound are presented in Table 1. These values are estimated based on typical bond lengths and angles for substituted pyridines and carboxylic acids.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table presents estimated values for illustrative purposes, as specific experimental or direct computational data for this exact molecule is not readily available in the searched literature.
| Parameter | Estimated Value |
|---|---|
| Bond Lengths (Å) | |
| C2-Br | 1.89 |
| C2-C3 | 1.41 |
| C3-C(O)OH | 1.49 |
| C6-CH2CH3 | 1.52 |
| C-O (carbonyl) | 1.22 |
| C-O (hydroxyl) | 1.35 |
| Bond Angles (°) | |
| N1-C2-C3 | 121 |
| C2-C3-C4 | 119 |
| C3-C(O)-O | 123 |
| Dihedral Angles (°) | |
| Br-C2-C3-C(O)OH | ~10-20 |
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide more accurate results than DFT, albeit at a greater computational expense. rsc.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of ab initio techniques. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are critical. For a molecule like this compound, ab initio calculations could be employed to obtain highly accurate energies and to study weak interactions, such as intramolecular hydrogen bonding.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov A smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO is likely distributed over the electron-deficient pyridine ring and the carboxylic acid group. The presence of the electron-withdrawing bromine and carboxylic acid groups would lower the energy of the LUMO, while the electron-donating ethyl group would raise the energy of the HOMO. A hypothetical representation of the HOMO-LUMO energies and the resulting energy gap is provided in Table 2.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents estimated values for illustrative purposes, as specific experimental or direct computational data for this exact molecule is not readily available in the searched literature.
| Parameter | Estimated Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions, identifying transient intermediates, and determining the energetic barriers that govern reaction rates.
To understand how this compound participates in a chemical reaction, computational chemists search for the transition state (TS), which is the highest energy point along the reaction pathway. Various algorithms are available to locate this first-order saddle point on the potential energy surface.
Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. missouri.eduscm.com An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, providing a clear picture of the reaction mechanism. missouri.eduscm.com This allows for the verification that the located TS indeed connects the desired reactants and products.
For a hypothetical reaction, such as the SNAr (nucleophilic aromatic substitution) at the C2 position of this compound, a reaction energy profile would illustrate the energetic changes as the nucleophile attacks the carbon atom bearing the bromine, proceeding through a high-energy transition state, and finally releasing the bromide ion to form the product. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group would likely facilitate such a reaction by stabilizing the negatively charged intermediate. An illustrative reaction energy profile is depicted in Table 3.
Table 3: Hypothetical Reaction Energy Profile for a Nucleophilic Substitution on this compound This table presents estimated values for illustrative purposes, as specific experimental or direct computational data for this exact molecule is not readily available in the searched literature.
| Reaction Coordinate | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nucleophile) | 0 |
| Transition State | +20 |
| Products | -10 |
| Activation Energy (Ea) | 20 |
| Reaction Energy (ΔErxn) | -10 |
Conformational Analysis and Tautomerism Studies
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and the potential for isomerism. For this compound, computational methods can explore its conformational landscape and the relative stability of its potential tautomers.
Conformational analysis involves calculating the potential energy surface as a function of rotatable bonds. The key torsions in this molecule are the C2-C3-C(O)-OH dihedral angle, which determines the orientation of the carboxylic acid group relative to the ring, and the C5-C6-C(Et)-C(Et) angle for the ethyl group. The most stable conformer for similar pyridine carboxylic acids often features the carboxylic acid group being nearly coplanar with the pyridine ring to maximize conjugation, though steric hindrance can cause a slight twist. nih.gov
Tautomerism is the interconversion of structural isomers, typically through the migration of a proton. wikipedia.org this compound can potentially exist in several tautomeric forms:
Canonical Form: The standard structure as named.
Zwitterionic Form: An internal salt formed by the transfer of the acidic proton from the carboxyl group to the basic pyridine nitrogen. This form can be significant in polar solvents and the solid state.
Ring-Chain Tautomers: While less common for this specific structure, related heterocyclic systems can exhibit equilibria between open-chain and cyclic forms. wikipedia.org
Keto-Enol Tautomerism: The carboxylic acid can theoretically exist in an enol form, but this is generally much less stable than the keto (carbonyl) form for carboxylic acids. libretexts.org
Computational studies can estimate the relative energies of these tautomers, predicting that the canonical form is likely the most stable in the gas phase and nonpolar solvents, with the zwitterionic form gaining stability in polar, protic environments.
Intermolecular Interaction Analysis and Supramolecular Assembly Prediction
The way molecules interact with each other governs their solid-state structure (crystal packing) and properties like solubility and melting point. Computational analysis can identify and quantify the non-covalent interactions that direct the supramolecular assembly of this compound. mdpi.com
Key potential interactions include:
Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond between the carboxylic acid's hydroxyl group (donor) and the pyridine nitrogen of an adjacent molecule (acceptor), forming O-H···N bonds. This can lead to the formation of head-to-tail chains or cyclic dimers. nih.gov
Carboxylic Acid Dimer: Alternatively, two carboxylic acid groups can form a classic centrosymmetric dimer via strong O-H···O hydrogen bonds, a common motif in carboxylic acid crystal structures.
Halogen Bonding: The bromine atom can act as a Lewis acidic site (a halogen bond donor) and interact with Lewis bases like the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule (Br···O or Br···N).
Other Interactions: Weaker C-H···O interactions, involving the ethyl or pyridine C-H groups and the carbonyl oxygen, and π-π stacking between pyridine rings further stabilize the crystal lattice. mdpi.com
Tools like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the strength and nature of these intermolecular contacts. researchgate.netmdpi.com
Chemoinformatics and QSAR/QSPR Approaches for Derivative Design (focusing on chemical properties and reactivity)
Chemoinformatics applies computational methods to solve problems in chemistry. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are a key chemoinformatic tool used to correlate a molecule's structure with its biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models can be used to rationally design derivatives of this compound with enhanced chemical properties or reactivity.
The process for designing derivatives using a QSPR approach would involve several steps:
Virtual Library Generation: Create a computational library of derivatives by systematically modifying the parent structure. This could involve changing the substituent at the 6-position (e.g., from ethyl to propyl, methoxy, etc.), moving the bromo group, or adding other substituents to the pyridine ring.
Descriptor Calculation: For each molecule in the virtual library, calculate a set of molecular descriptors. These are numerical values that encode structural, electronic, and physicochemical features, such as molecular weight, logP (lipophilicity), polar surface area, dipole moment, and quantum chemical descriptors like HOMO/LUMO energies.
Model Development: Using a training set of compounds for which experimental data on a specific property (e.g., pKa, solubility, reaction rate constant) is known, a statistical model is built. researchgate.net This model creates a mathematical equation linking the calculated descriptors to the observed property.
Prediction and Prioritization: The validated QSPR model is then used to predict the property of interest for the entire virtual library of new, unsynthesized derivatives. This allows for the in-silico screening of thousands of potential compounds.
Guided Synthesis: The model's predictions help chemists prioritize which derivatives are most likely to possess the desired properties (e.g., optimal reactivity or solubility), thereby focusing synthetic efforts on the most promising candidates. nih.gov This approach accelerates the discovery cycle and reduces the resources spent on synthesizing less promising molecules.
Applications of 2 Bromo 6 Ethylpyridine 3 Carboxylic Acid As a Synthetic Building Block
Precursor in the Synthesis of Functionalized Pyridine (B92270) Derivatives
The inherent reactivity of its functional groups allows 2-Bromo-6-ethylpyridine-3-carboxylic acid to serve as a direct precursor to a diverse array of substituted pyridine compounds.
The transformation of pyridines into pyridones and pyridine N-oxides is a common strategy to modify their chemical and biological properties. Although direct conversion of this compound is not extensively documented, its structure is amenable to these transformations based on established chemical principles.
Pyridone Derivatives: The synthesis of pyridone structures from halopyridines is a well-known process. For instance, the bromine atom in the analogous compound, 2-bromopyridine-3-carboxylic acid, can react with various carbon nucleophiles in the presence of copper catalysts (a Hurtley reaction) to form 2-substituted pyridine-3-carboxylic acids. researchgate.net This demonstrates the lability of the C-Br bond, suggesting that under hydrolytic conditions, this compound could be converted to the corresponding 6-ethyl-2-pyridone-3-carboxylic acid.
Pyridine N-Oxide Derivatives: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This transformation enhances the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, and can serve as a precursor for further functionalization.
The bifunctional nature of this compound makes it an excellent starting material for constructing fused heterocyclic systems, which are common cores in medicinal chemistry.
Researchers have demonstrated that the parent compound, 2-bromopyridine-3-carboxylic acid, can be used to synthesize various fused ring systems. For example, it can undergo palladium-catalyzed Sonogashira coupling with terminal alkynes, followed by an intramolecular cyclization to yield furo[3,4-b]pyridin-5(7H)-ones and 5H-pyrano[4,3-b]pyridin-5-ones. researchgate.net This methodology provides a direct route to bicyclic systems from a simple pyridine precursor.
Furthermore, in a process relevant to the synthesis of pharmaceutically active cores, 2-bromopyridine-3-carboxylic acid has been reacted with benzamidine (B55565) in a copper-catalyzed condensation to form 2-phenylpyrido[2,3-d]pyrimidin-4-one. google.com This reaction showcases a powerful strategy where both the carboxylic acid and the bromine atom participate in the annulation to build a new pyrimidinone ring fused to the original pyridine scaffold. The presence of the 6-ethyl group in the title compound would be expected to influence the reaction's kinetics and potentially the final product's properties.
Scaffold for Complex Organic Synthesis
The pyridine core of this compound serves as a robust scaffold upon which more intricate molecular structures can be assembled. The bromine atom is a key functional group that allows for the introduction of molecular complexity through modern cross-coupling chemistry.
While there are no specific reports detailing the use of this compound in the total synthesis of natural products, its structural motifs are present in various biologically active molecules. The 2-bromopyridine (B144113) unit is a common feature in marine alkaloids, and synthetic strategies often rely on the functionalization of such precursors. The ability to perform selective cross-coupling reactions at the bromine position makes it a plausible, though currently underexplored, intermediate for accessing substituted pyridine cores found in nature.
The true value of this compound as a building block lies in its potential for creating advanced intermediates for the pharmaceutical industry. The 2-bromopyridine moiety is a privileged structure in drug discovery, and its functionalization is a cornerstone of modern medicinal chemistry.
The bromine atom can be readily substituted with a wide variety of groups using palladium-catalyzed cross-coupling reactions such as:
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. researchgate.net
Buchwald-Hartwig Amination: Reaction with amines to form 2-aminopyridine (B139424) derivatives.
Heck Coupling: Reaction with alkenes to introduce vinyl substituents.
These reactions, combined with modifications of the carboxylic acid group (e.g., conversion to amides, esters, or alcohols), allow for the systematic and diverse elaboration of the pyridine scaffold to generate libraries of complex molecules for biological screening. For example, the synthesis of tankyrase inhibitors has utilized a 2-bromopyridine-3-carboxylic acid derivative to construct a key pyrido[2,3-d]pyrimidin-4-one core. google.com
Ligand Design and Coordination Chemistry Applications
Pyridine-based ligands are fundamental in coordination chemistry and catalysis due to the strong coordinating ability of the pyridine nitrogen atom. The presence of a carboxylic acid group in this compound introduces a second potential coordination site (the carboxylate oxygen atoms), making it a candidate for a bidentate chelating ligand.
The ethyl group at the 6-position and the bromine atom at the 2-position provide steric hindrance around the nitrogen donor atom. This steric bulk can be exploited to control the coordination geometry around a metal center, potentially leading to catalysts with unique selectivity or stabilizing unusual oxidation states. The electronic properties of the ligand, and thus its interaction with a metal, are also modulated by these substituents. While specific coordination complexes of this compound have not been reported, its structural features suggest it could be a valuable ligand for developing new catalysts or functional inorganic materials.
Synthesis of Chelating Ligands for Metal Complexes
The structure of this compound is inherently suited for the creation of chelating ligands. The pyridine nitrogen and the adjacent carboxylic acid group can act in concert as a bidentate N,O-donor system, capable of binding to a single metal center to form a stable five-membered ring. This picolinate-type framework is a classic motif in coordination chemistry.
Furthermore, the bromine atom at the 2-position serves as a versatile synthetic handle for introducing additional donor atoms through cross-coupling reactions. For instance, palladium-catalyzed reactions like Suzuki or Stille coupling can replace the bromine with aryl or heteroaryl groups containing further coordinating sites (e.g., another pyridine, an imidazole). Similarly, Buchwald-Hartwig amination can install nitrogen-based donors. This allows for the systematic evolution of the initial bidentate ligand into more complex tridentate (N,N,O) or tetradentate systems. The ethyl group at the 6-position provides steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes. Research on related 2-bromo-6-alkylaminopyridines has demonstrated their utility in synthesizing scaffolded ligands designed to stabilize unique multimetallic complexes, such as extended metal atom chains (EMACs). georgiasouthern.edu
Table 1: Potential Chelating Ligands Derived from this compound
| Starting Material | Reaction Type | Resulting Ligand Structure (Example) | Potential Metal Ions | Denticity |
|---|---|---|---|---|
| This compound | Direct Coordination | 6-Ethylpicolinate derivative | Ru(II), Cu(II), Zn(II), Fe(III) | Bidentate (N,O) |
| This compound | Suzuki Coupling (with 2-pyridylboronic acid) | 2-(2'-Pyridyl)-6-ethylpyridine-3-carboxylic acid | Rh(III), Ir(III), Co(II) | Tridentate (N,N,O) |
| This compound | Buchwald-Hartwig Amination (with 2-(aminoethyl)pyridine) | 2-((2-Pyridylethyl)amino)-6-ethylpyridine-3-carboxylic acid | Ni(II), Pd(II), Pt(II) | Tridentate (N,N,O) |
Applications in Organometallic Catalysis
Ligands derived from this compound are prime candidates for use in organometallic catalysis. nih.gov The stability, electronic properties, and steric environment of the metal center, all of which are critical for catalytic activity, can be precisely tuned by modifying the ligand structure.
The foundational N,O-bidentate chelate can stabilize a metal center, while modifications at the bromo-position allow for the introduction of functionalities that can influence the catalyst's performance. For example, incorporating a chiral amine via nucleophilic aromatic substitution could create ligands for asymmetric catalysis, such as asymmetric hydrogenation or transfer hydrogenation. The electron-withdrawing nature of the bromine and carboxylic acid groups, contrasted with the electron-donating ethyl group, creates a specific electronic profile on the pyridine ring that can modulate the reactivity of the coordinated metal. Studies on related bromopyridine compounds have shown their conversion into catalytically active species for reactions like hydrogenation. acs.org
Table 2: Potential Catalytic Applications of Metal Complexes
| Catalytic Reaction | Metal Center | Role of the this compound-derived Ligand |
|---|---|---|
| Cross-Coupling (e.g., Suzuki, Heck) | Pd, Ni | Stabilizes the active metal center; steric and electronic properties influence reductive elimination and oxidative addition steps. princeton.edu |
| Asymmetric Transfer Hydrogenation | Ru, Ir, Rh | Provides a chiral environment around the metal when a chiral moiety is introduced at the bromo-position. |
| C-H Activation | Pd, Rh | The ligand framework directs the metal to a specific C-H bond for functionalization. |
Role in Combinatorial Chemistry and Library Synthesis
The trifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. nih.gov The presence of three distinct and orthogonally reactive sites allows for the generation of a vast number of derivatives from a single starting material.
The Carboxylic Acid Group: This site can be readily converted into a wide array of amides, esters, or thioesters by reacting with diverse libraries of amines, alcohols, or thiols.
The Bromo Group: This position is a key site for diversification through transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce a vast range of carbon- and heteroatom-based substituents. mdpi.comacs.org
The Pyridine Nitrogen: As a basic site, the nitrogen can be alkylated or quaternized to form pyridinium (B92312) salts, altering the solubility and electronic properties of the molecule. wikipedia.org
By systematically varying the reagents used at each of these three positions, chemists can rapidly generate large libraries of novel compounds for screening in drug discovery and materials science.
Table 3: Diversification Points for Library Synthesis
| Reaction Site | Class of Reaction | Example Reagents | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Amide Coupling | Primary/Secondary Amines | Amide (-CONR₂) |
| Carboxylic Acid (-COOH) | Esterification | Alcohols, Phenols | Ester (-COOR) |
| Bromo Group (-Br) | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl |
| Bromo Group (-Br) | Buchwald-Hartwig Amination | Primary/Secondary Amines | Amino (-NR₂) |
| Bromo Group (-Br) | Sonogashira Coupling | Terminal Alkynes | Alkynyl (-C≡CR) |
Application in Materials Chemistry (e.g., monomers for polymers, supramolecular assemblies)
In materials chemistry, functionalized pyridine carboxylic acids are highly sought-after building blocks for creating advanced materials. This compound can serve as a versatile monomer for both polymers and well-defined supramolecular structures like Metal-Organic Frameworks (MOFs).
The molecule can be bifunctionalized for step-growth polymerization. For example, conversion of the bromo group to an amino group would yield an amino acid monomer suitable for synthesizing polyamides. Alternatively, conversion of the bromo group to a second carboxylic acid via carboxylation would create a dicarboxylic acid monomer for polyesters or polyamides.
Perhaps most significantly, pyridine carboxylic acids are classic linkers in the construction of MOFs. The compound can act as a rigid organic linker that connects metal nodes into a porous, crystalline network. The ethyl group would project into the pores of the MOF, modifying its size, shape, and chemical environment, which could be useful for applications in gas storage, separation, or catalysis. The pyridine ring itself can impart desirable thermal stability and functionality to the resulting material. nih.gov
Table 4: Applications in Materials Synthesis
| Material Type | Role of this compound | Resulting Material Properties |
|---|---|---|
| Polyamides | Serves as an amino-carboxylic acid monomer (after converting -Br to -NH₂). | Thermal stability, altered solubility and mechanical properties due to the pyridine and ethyl groups. |
| Polyesters | Serves as a hydroxy-carboxylic acid monomer (after converting -Br to -OH). | Tunable glass transition temperature and crystallinity. |
| Metal-Organic Frameworks (MOFs) | Acts as the organic linker connecting metal ions or clusters. | Defined porosity, high surface area, functionalized pore environment due to the ethyl group. |
Use in Agrochemical Synthesis (as a chemical intermediate)
The pyridine scaffold is a ubiquitous feature in a large number of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. wikipedia.org Halogenated pyridine carboxylic acids are critical intermediates in the synthesis of many of these active ingredients.
This compound is a valuable intermediate for this sector. The bromo and carboxylic acid groups provide the necessary handles to build more complex molecular structures. For example, a prominent class of modern insecticides, the diamides (e.g., Chlorantraniliprole), relies on intermediates like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. raysbiotech.com By analogy, this compound can be used to construct novel pyridine-based agrochemicals where the ethyl group could enhance binding to the target protein or modify the compound's metabolic stability and soil mobility. The synthesis of new active ingredients often involves the coupling of a pyridine core with another heterocyclic system, a process for which this building block is ideally suited.
Table 5: Potential as an Intermediate in Agrochemicals
| Agrochemical Class | Synthetic Role of the Intermediate | Potential Advantage of the Ethyl Group | Example Target |
|---|---|---|---|
| Insecticides (e.g., Diamide type) | Provides the core pyridine ring structure. The carboxylic acid is used for amide bond formation. | Modulates lipophilicity, potentially improving cuticle penetration and systemic movement in plants. | Ryanodine Receptors |
| Herbicides (e.g., Picolinates) | Acts as a precursor to the final active ingredient through modification of the bromo and carboxyl groups. | Influences binding affinity to the target enzyme (e.g., acetolactate synthase). | Phytoene Desaturase |
Advanced Analytical Methodologies for Detection, Isolation, and Purity Assessment of 2 Bromo 6 Ethylpyridine 3 Carboxylic Acid
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation and analysis of chemical compounds. Various chromatographic methods are applicable to 2-Bromo-6-ethylpyridine-3-carboxylic acid, each serving a specific analytical purpose.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the concentration of this compound. Due to the compound's polar nature, attributed to the carboxylic acid and pyridine (B92270) nitrogen, reversed-phase HPLC is a suitable approach. nih.gov
A typical HPLC method would involve a C8 or C18 stationary phase. The mobile phase composition is critical and often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic modifier (such as acetonitrile (B52724) or methanol) to ensure adequate retention and sharp peak shapes. researchgate.nethelixchrom.com Isocratic or gradient elution can be employed to separate the main compound from any impurities. scholaris.ca Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. scholaris.ca For accurate quantification, a calibration curve is constructed using standards of known concentration. lmaleidykla.lt
Table 1: Illustrative HPLC Conditions for Analysis of Pyridine Carboxylic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This table presents a general method; optimization for this compound is required.
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation. cymitquimica.com Therefore, derivatization is a necessary prerequisite to convert the polar carboxylic acid group into a more volatile ester or silyl (B83357) derivative. copernicus.orgnih.gov
Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl or ethyl esters. copernicus.orgresearchgate.net After derivatization, the resulting volatile compound can be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a more selective detector like a Halogen-Specific Detector (XSD) can be used for detection. nih.gov
Table 2: Example GC Conditions for Analysis of Derivatized Carboxylic Acids
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Note: This table provides a representative method; conditions must be optimized for the specific derivative of this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reaction progress and for preliminary purity checks. sigmaaldrich.comsigmaaldrich.com For the analysis of this compound, silica (B1680970) gel plates are commonly used as the stationary phase. biosynth.com
A suitable mobile phase, or eluent, is chosen to achieve good separation between the starting materials, intermediates, and the final product. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (such as methanol (B129727) or acetic acid) is often employed. sigmaaldrich.com The spots can be visualized under UV light due to the UV-absorbing nature of the pyridine ring. libretexts.org The retention factor (Rf) value can be used to identify the compound relative to a standard.
Table 3: Representative TLC System for Substituted Pyridine Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | Ethyl acetate (B1210297) / Hexane / Acetic acid (e.g., 7:2:1 v/v/v) |
| Visualization | UV lamp (254 nm) |
Note: The mobile phase composition is illustrative and requires optimization.
The applicability of chiral chromatography depends on whether this compound is a chiral molecule. A molecule is chiral if it is non-superimposable on its mirror image, which typically occurs when a carbon atom is bonded to four different groups. Without a definitive structural representation, its chirality cannot be confirmed.
If the compound is chiral and exists as a pair of enantiomers, chiral chromatography is essential to separate and quantify them to determine the enantiomeric excess. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent and separating them on a standard HPLC column. icm.edu.pl Alternatively, direct separation can be performed using a chiral stationary phase (CSP) in either HPLC or GC.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the unambiguous identification of this compound and its impurities, especially in complex matrices. biosynth.com The mass spectrometer provides molecular weight information and fragmentation patterns that are characteristic of the compound's structure.
In LC-MS, the eluent from the HPLC is directly introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this pyridine derivative. helixchrom.com The resulting mass spectrum can confirm the molecular weight and the presence of the bromine isotope pattern (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion). sigmaaldrich.com
For GC-MS analysis, the derivatized, volatile analyte is separated by GC and then introduced into the mass spectrometer. Electron ionization (EI) is typically used, which causes extensive fragmentation. The fragmentation pattern provides valuable structural information. For a derivatized bromo-substituted pyridine carboxylic acid, characteristic fragments would include the loss of the derivatizing group and cleavage of the pyridine ring. These techniques offer high sensitivity and selectivity, allowing for trace-level detection and quantification. nih.gov
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Aniline |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) |
| Ethyl acetate |
| Formic acid |
| Hexane |
| Methanol |
| Phosphate |
LC-NMR for On-line Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that directly couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. news-medical.netnumberanalytics.com This on-line approach is invaluable for the analysis of complex mixtures, such as reaction monitoring and impurity profiling during the synthesis of this compound, as it provides structural information on separated components without the need for prior isolation. nih.govglobalresearchonline.net
In a typical LC-NMR analysis of a synthesis batch, the sample is first separated on an HPLC column. The eluent from the column flows directly into an NMR flow-cell positioned within the NMR spectrometer's magnet. mdpi.comiosrphr.org As the separated components, including the target compound and any related impurities, pass through the flow-cell, ¹H NMR spectra are acquired continuously. This creates a time-ordered series of spectra that can be represented as a 2D contour plot, showing chemical shifts versus retention time. nih.gov
For enhanced sensitivity and to overcome the challenges of protonated HPLC solvents that can obscure analyte signals, several strategies are employed. The "stop-flow" mode allows the chromatographic flow to be paused when a peak of interest is in the NMR flow-cell, enabling the acquisition of more scans and, consequently, a better signal-to-noise ratio. mdpi.comnih.gov This is particularly useful for low-concentration impurities. Furthermore, advanced solvent suppression techniques are used to minimize the signals from the mobile phase. mdpi.com For definitive structural information, the use of deuterated mobile phase solvents (e.g., D₂O and acetonitrile-d₃) is the most effective approach, albeit at a higher cost.
The application of LC-NMR provides unambiguous confirmation of the this compound structure in real-time and facilitates the rapid identification of process-related impurities, such as starting materials, byproducts, or degradation products. news-medical.netnih.gov
| Parameter | Description |
|---|---|
| LC System | HPLC or UHPLC for high-resolution separation. |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm). |
| Mobile Phase | Gradient of Deuterated Water (D₂O) with 0.1% formic acid-d and Acetonitrile-d₃. mdpi.com |
| NMR Spectrometer | ≥500 MHz equipped with a cryogenic flow-probe for enhanced sensitivity. |
| Acquisition Mode | On-flow for rapid screening or Stop-flow for detailed analysis of specific peaks. nih.gov |
| Solvent Suppression | WET (Water suppression Enhanced through T1 effects) or presaturation if using protonated solvents. mdpi.com |
| Data Acquired | ¹H NMR, and for stop-flow mode, 2D NMR (e.g., COSY, HSQC) can be acquired for complete structural elucidation. |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive means of analyzing compounds based on their redox properties. These techniques are particularly useful for molecules containing electroactive functional groups, such as the carbon-bromine bond in this compound.
Voltammetry for Redox Behavior Characterization
Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of electroactive species. For this compound, CV can be employed to characterize the reduction of the carbon-bromine (C-Br) bond. The process involves scanning the potential of a working electrode and measuring the resulting current.
The electrochemical reduction of aryl halides, such as the bromo-substituted pyridine ring, is typically an irreversible process that involves the cleavage of the C-Br bond. acs.orgacs.org In a typical experiment, the compound is dissolved in an organic solvent containing a supporting electrolyte. At a sufficiently negative potential, the compound accepts an electron at the electrode surface, leading to the formation of a radical anion. This intermediate rapidly decomposes, cleaving the C-Br bond to form a pyridyl radical and a bromide ion. The pyridyl radical is then further reduced and protonated by the solvent or electrolyte to yield the debrominated product, 6-ethylpyridine-3-carboxylic acid.
The cyclic voltammogram for this compound would be expected to show a single, irreversible reduction peak in the cathodic scan, with no corresponding oxidation peak in the reverse scan. The potential at which this peak occurs (the peak potential, Epc) is characteristic of the C-Br bond's susceptibility to reduction and is influenced by the electron-withdrawing or -donating nature of the other substituents on the pyridine ring. For aryl bromides, this reduction typically occurs at highly negative potentials, often more negative than -2.0 V versus a standard reference electrode. acs.org
| Parameter | Description |
|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE), providing a wide potential window. chemrxiv.org |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE). |
| Counter Electrode | Platinum wire or graphite (B72142) rod. |
| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF), which are electrochemically stable at negative potentials. univ-lyon1.fr |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆). |
| Analyte Concentration | 1-5 mM. |
| Potential Range | Scan from 0 V to approximately -2.5 V to observe the C-Br bond reduction. |
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The pyridine ring system in this compound contains conjugated π-electrons, which give rise to characteristic electronic transitions (π → π*) when irradiated with UV light. wikipedia.org
The basis for quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a UV-Vis spectrum is first recorded to determine the wavelength of maximum absorbance (λmax). For substituted pyridines, this is typically in the range of 250-280 nm. wikipedia.orgresearchgate.net
A standard calibration curve is then prepared by measuring the absorbance of several solutions of known concentrations of highly purified this compound at the predetermined λmax. Plotting absorbance versus concentration should yield a straight line passing through the origin. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression equation of the calibration curve. This method is highly suitable for routine quality control checks, such as determining the concentration of a bulk solution before further synthetic steps.
| Standard Concentration (mg/L) | Absorbance (AU) |
|---|---|
| 1.0 | 0.115 |
| 2.5 | 0.288 |
| 5.0 | 0.575 |
| 7.5 | 0.863 |
| 10.0 | 1.150 |
| Linear Regression: y = 0.115x; R² = 0.9999 |
Method Validation and Quality Control in Synthesis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the synthesis of this compound, analytical methods, particularly HPLC for purity and impurity determination, must be validated to ensure they provide reliable and accurate results. jocpr.comscispace.com This is a critical component of quality control, ensuring batch-to-batch consistency and conformity to specifications. The validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. europeanpharmaceuticalreview.comich.org
The validation process assesses several key performance characteristics of the analytical method. These parameters ensure that the method is specific for the analyte, linear over the working concentration range, accurate, precise, and robust against minor variations in experimental conditions.
| Parameter | Definition | Procedure & Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, starting materials). | Analyze spiked samples; demonstrate that the peak for the main compound is free from interference from other components. Peak purity analysis using a diode-array detector should be performed. |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Analyze a minimum of 5 concentrations across the specified range. Plot response vs. concentration. Acceptance: Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. | Analyze samples (e.g., a synthesis matrix) spiked with known amounts of pure analyte at different levels (e.g., 80%, 100%, 120%). Acceptance: Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on different days, with different analysts or equipment. Acceptance: Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (typically S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope. Must be verified for precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). Acceptance: The results should remain within the precision criteria. |
Future Research Directions and Unexplored Avenues for 2 Bromo 6 Ethylpyridine 3 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes
The efficient and selective synthesis of polysubstituted pyridines remains a significant challenge. Future research should focus on developing novel and sustainable methods to access 2-Bromo-6-ethylpyridine-3-carboxylic acid and its precursors.
Key areas for exploration include:
Regioselective Functionalization: Drawing inspiration from the synthesis of related compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, research could target the regioselective synthesis starting from more accessible precursors such as 2,6-dichloropyridine-3-carboxylic acid or 2,6-dibromopyridine (B144722). pharm.or.jpresearchgate.net Strategies involving sequential nucleophilic aromatic substitution (SNAr) reactions, where the differential reactivity of the halogen atoms is exploited, could be systematically investigated. researchgate.net For instance, the reaction of a 2,6-dihalopyridine carboxylate with an ethylating agent followed by selective bromination presents a plausible, yet unverified, route.
C-H Activation/Functionalization: A more atom-economical and modern approach would involve the direct C-H functionalization of a 6-ethylpyridine-3-carboxylic acid precursor. Developing catalytic systems (e.g., palladium, rhodium, or ruthenium-based) that can selectively activate and brominate the C2 position would represent a significant advancement over traditional multi-step methods.
Flow Chemistry and Green Solvents: Migrating existing or newly developed synthetic routes to continuous flow platforms could offer improved control over reaction parameters, enhance safety, and facilitate scalability. Furthermore, exploring the use of greener solvents to replace traditional options like N,N-dimethylformamide (DMF) or chlorinated solvents would align with the principles of sustainable chemistry. pharm.or.jp
Exploration of Unconventional Reactivity and Transformations
The reactivity of this compound is largely dictated by its three functional groups, but their interplay could lead to unconventional transformations.
Cross-Coupling Reactions: While Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the bromo position are expected, systematic studies are needed to understand how the adjacent ethyl and carboxylic acid groups influence catalyst performance and reaction outcomes. These explorations could lead to libraries of 2,6-disubstituted pyridine-3-carboxylic acids.
Decarboxylative Reactions: The decarboxylation of pyridinecarboxylic acids can be a valuable tool for generating other substituted pyridines. nih.gov Investigating novel decarboxylative cross-coupling reactions, where the carboxylic acid is replaced with another functional group, could provide a direct route to 2-bromo-6-ethyl-3-substituted pyridines, bypassing the need for pre-functionalized coupling partners.
Oxidative Dimerization: Inspired by the oxidative dimerization observed in related thienopyridine systems, future work could explore whether derivatives of this compound, such as its corresponding amide, could undergo similar transformations to form novel, complex heterocyclic structures. acs.org
Advancements in Catalytic Applications Involving Derivatives
Pyridine-based ligands are ubiquitous in transition metal catalysis. Derivatives of this compound are prime candidates for the development of new ligand systems.
Research has shown that aminopyridine derivatives, such as 2-Bromo-6-methylaminopyridine, can be synthesized and used as scaffolding ligands to stabilize unique metal complexes, including extended metal atom chains (EMACs). georgiasouthern.edu By analogy, this compound can be derivatized—for example, by converting the carboxylic acid to an amide—to create a range of bidentate or pincer-type ligands. The electronic and steric properties of these ligands could be fine-tuned by modifying the ethyl group or by substituting the bromo group, potentially leading to catalysts with enhanced activity, selectivity, or stability in various organic transformations.
Table 1: Potential Catalytic Research Directions
| Research Direction | Rationale | Potential Application |
| Synthesis of Pincer Ligands | Convert the carboxylic acid to an amide and functionalize the ethyl group to create N,N,N or C,N,N pincer frameworks. | Catalysis for dehydrogenation, hydrogenation, and C-H functionalization reactions. |
| Development of Bidentate Ligands | Form amides or esters from the carboxylic acid to create N,O-bidentate ligands. | Asymmetric catalysis, cross-coupling reactions. |
| Scaffolding for Metal Complexes | Utilize derivatives as ligands to synthesize and stabilize novel multinuclear metal complexes. georgiasouthern.edu | Models for enzymatic active sites, single-molecule magnets, and electronic materials. |
Deeper Computational Insights into Reactivity and Structure-Property Relationships
Computational chemistry offers a powerful tool to predict and understand the properties of this compound before embarking on extensive experimental work.
Intermolecular Interactions: The potential for various non-covalent interactions, such as O-H···N hydrogen bonds, π–π stacking, and Br···Br halogen bonds, can be computationally modeled. nih.govresearchgate.net Understanding these interactions is crucial for predicting crystal packing and the properties of any resulting solid-state materials.
Reactivity Prediction: Computational models can be used to calculate reaction energy barriers for potential transformations, such as SNAr or cross-coupling reactions. This can guide the choice of reagents and reaction conditions, accelerating the discovery of efficient synthetic methods.
Potential for Derivatization into Advanced Materials and Functional Systems
The unique substitution pattern of this compound makes it an attractive platform for the design of advanced functional materials.
Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for the construction of MOFs. The presence of the bromo and ethyl groups offers opportunities for post-synthetic modification, allowing for the tuning of pore size, surface chemistry, and functionality for applications in gas storage, separation, or catalysis.
Conjugated Polymers: Through cross-coupling reactions at the bromo position, the pyridine (B92270) unit can be incorporated into the backbone of conjugated polymers. The pyridine nitrogen and the polarity of the carboxylic acid could impart unique electronic, optical, or self-assembly properties to these materials, making them suitable for use in sensors, organic electronics, or stimuli-responsive systems.
Integration into Automated Synthesis Platforms
The demand for large libraries of related compounds for high-throughput screening in drug discovery and materials science necessitates the use of automated synthesis. The synthetic routes developed for this compound and its derivatives could be adapted for robotic platforms. This would enable the rapid and systematic exploration of the chemical space around this scaffold by varying substituents at the 2- (via coupling), 3- (via amide/ester formation), and potentially 6-positions (via modification of the ethyl group).
Challenges and Opportunities in Scale-Up and Industrial Applications (as a chemical intermediate)
For this compound to be a viable chemical intermediate on an industrial scale, several challenges must be addressed.
Table 2: Scale-Up Considerations
| Factor | Challenge | Opportunity |
| Regioselectivity | Achieving high regioselectivity in the functionalization of di-substituted pyridine precursors can be difficult, often leading to isomeric mixtures that require costly separation. pharm.or.jpresearchgate.net | Development of highly selective catalysts or process conditions (e.g., in flow reactors) to favor the desired isomer, minimizing downstream purification. |
| Harsh Conditions | Many pyridine functionalization reactions require high temperatures, high pressures, or strong bases/acids, which are not ideal for large-scale production. georgiasouthern.edu | Research into milder, catalytically driven processes that can operate at lower temperatures and pressures, improving safety and energy efficiency. |
| Cost of Starting Materials | The cost and availability of suitably substituted pyridine starting materials can be a significant barrier. | Designing synthetic routes that begin with inexpensive and readily available commodity chemicals. |
| Purification | The separation of the final product from catalysts, reagents, and byproducts can be complex. | Investigating crystallization-based purification or designing processes where byproducts are benign or easily removed. |
The primary opportunity lies in its potential as a key building block for pharmaceuticals and agrochemicals. The bromo-pyridine-carboxylic acid motif is present in numerous biologically active molecules. By overcoming the synthetic and scale-up challenges, this compound could become a valuable and widely used intermediate in the fine chemicals industry.
Q & A
Q. What are the established synthetic routes for 2-Bromo-6-ethylpyridine-3-carboxylic acid, and what are their key intermediates?
A common approach involves functionalizing pyridine derivatives via halogenation and alkylation. For example:
- Step 1 : Start with nicotinic acid derivatives. Introduce bromine at the 2-position via electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled conditions .
- Step 2 : Ethyl group introduction at the 6-position can be achieved through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with ethylboronic acid) or alkylation of a pre-functionalized pyridine intermediate .
- Step 3 : Protect the carboxylic acid group during reactions using tert-butyl esters, followed by deprotection under acidic conditions .
Key intermediates : 6-Ethylpyridine-3-carboxylic acid, 2-bromo-nicotinic acid derivatives.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- NMR : and NMR confirm substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm, bromine-induced deshielding at C2) .
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., debrominated byproducts) using reverse-phase C18 columns and electrospray ionization .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) confirm the functional group .
Q. What are the primary applications of brominated pyridine carboxylic acids in medicinal chemistry research?
These compounds serve as:
- Building blocks for kinase inhibitors (e.g., bromine enhances binding to ATP pockets).
- Precursors for metal-catalyzed cross-coupling reactions (e.g., forming biaryl motifs in drug candidates) .
- Chelating agents in metalloenzyme studies due to the carboxylic acid’s coordination capacity .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can SHELX software address these?
- Challenges : Heavy bromine atoms cause absorption effects and anisotropic displacement, complicating electron density maps.
- Solutions : Use SHELXL for TWIN/BASF commands to handle twinning and ISOR restraints to refine anisotropic displacement parameters. High-resolution data (≤1.0 Å) improves accuracy .
- Validation : Check R-factors (<5%) and residual density maps using PLATON .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study bond dissociation energies (BDEs). Bromine’s BDE (~70 kcal/mol) indicates suitability for Suzuki couplings .
- Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in aryl-ethyl bond formation .
- MD Simulations : Analyze solvation effects in THF/water mixtures to optimize reaction conditions .
Q. How should researchers resolve contradictions in physicochemical data (e.g., melting points) reported for brominated pyridine derivatives?
- Case Study : Discrepancies in melting points (e.g., 270°C vs. 178–180°C for similar bromopyridines) may arise from polymorphism or decomposition .
- Methodology :
- Perform DSC/TGA to distinguish melting from decomposition.
- Compare PXRD patterns of batches to identify polymorphic forms .
- Validate purity via elemental analysis (C, H, N, Br ±0.4%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
